Methyl 3-fluorocyclopentane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluorocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRURXXPYRQMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to Fluorinated Cyclopentane Building Blocks in Modern Medicinal Chemistry
Introduction: The Strategic Union of Conformational Restraint and Fluorine-Enabled Property Modulation
In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs to fine-tune molecular properties is a cornerstone of rational design. More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound and predictable influence on a compound's behavior in biological systems.[1] This is not a fleeting trend but a reflection of fluorine's unique ability to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity through subtle electronic effects.[1][2]
Concurrently, medicinal chemists increasingly turn to conformationally restricted scaffolds to optimize ligand-receptor interactions. By reducing the number of accessible conformations, a flexible molecule can be pre-organized into its bioactive shape, minimizing the entropic penalty upon binding and often leading to enhanced potency and selectivity.[3] The cyclopentane ring, with its characteristic non-planar, puckered conformations, serves as an excellent three-dimensional scaffold for orienting substituents into precise vectors.[4]
This guide provides a technical overview of fluorinated cyclopentane building blocks, a class of intermediates that marries the conformational advantages of the cyclopentane core with the powerful property-modulating effects of fluorine. We will explore the strategic rationale behind their use, delve into key synthetic methodologies for their preparation, and present a framework for their application in drug development programs. For researchers and drug development professionals, these building blocks represent a versatile toolkit for addressing common challenges in lead optimization, from blocking metabolic soft spots to enhancing target engagement.
The Strategic Advantage of Fluorinated Cyclopentane Scaffolds
The decision to incorporate a fluorinated cyclopentane motif is driven by its ability to simultaneously address multiple pharmacological parameters. The interplay between the carbocyclic core and the fluorine substituent(s) offers a nuanced approach to molecular design.
Pillar 1: Fine-Tuning Physicochemical Properties
Fluorine's extreme electronegativity induces strong polarization in the C-F bond, which can significantly alter the electronic properties of adjacent functional groups.[2] This has a direct and measurable impact on a molecule's acidity, basicity, and lipophilicity—key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa Modulation: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups and decrease the basicity of amines.[2][5] For example, adding fluorine atoms to an α-fluoroalkyl-substituted cyclopentylamine progressively decreases the pKa of its corresponding hydrochloride salt.[5] This modulation is critical for optimizing interactions with target proteins and can improve bioavailability by increasing the fraction of the neutral species available for membrane permeation.[2]
-
Lipophilicity (LogP/LogD) Control: The impact of fluorination on lipophilicity is highly context-dependent.[6] While replacing a hydrogen atom with fluorine generally increases lipophilicity, the effect is subtle and allows for fine-tuning.[7][8] This allows chemists to navigate the delicate balance required for drug efficacy: sufficient lipophilicity for membrane permeability without introducing issues of poor solubility or nonspecific binding.[2] The ability to create a graduated scale of LogD values by varying the number and position of fluorine atoms on a cyclopentane ring provides a powerful tool for lead optimization.[6][9]
Table 1: Impact of Fluoroalkyl Substituents on Physicochemical Properties of Cyclopentane Derivatives Data derived from model systems to illustrate trends.
| Substituent Group | Example Functional Group | Effect on Acidity (pKa) | Effect on Basicity (pKa) | General Lipophilicity (LogP) Trend |
| -CH₃ (Reference) | Cyclopentanecarboxylic Acid | ~4.9 | Cyclopentylamine HCl | ~1.5 |
| -CH₂F | α-Fluoromethylcyclopentanoic Acid | Lower (More Acidic)[5] | α-Fluoromethylcyclopentylamine HCl | Lower (Less Basic)[5] |
| -CHF₂ | α-Difluoromethylcyclopentanoic Acid | Lower Still[5] | α-Difluoromethylcyclopentylamine HCl | Lower Still[5] |
| -CF₃ | α-Trifluoromethylcyclopentanoic Acid | Lowest (Most Acidic)[5] | α-Trifluoromethylcyclopentylamine HCl | Lowest (Less Basic)[5] |
Pillar 2: Conformational Control and Enhanced Binding Affinity
The cyclopentane ring is not flat; it adopts puckered conformations, primarily the 'envelope' and 'half-chair' forms, to alleviate torsional strain.[4][10] This dynamic behavior allows substituents to project into distinct spatial regions. Introducing fluorine can influence the conformational preferences of the ring, thereby locking the molecule into a more favorable shape for binding to a biological target.[11] This pre-organization can significantly enhance binding affinity by reducing the entropic cost of binding.[2][3]
Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich groups (like carbonyls) in a protein's binding pocket, adding to the overall binding energy.[11]
Caption: Logic flow of incorporating fluorinated cyclopentanes in drug design.
Pillar 3: Enhancing Metabolic Stability and Pharmacokinetics
One of the most valuable applications of fluorination is to block metabolic "soft spots."[12] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[2][13] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can prevent oxidative metabolism at that site, thereby increasing the drug's half-life and overall exposure in the body.[11][12][14] This strategy is particularly effective for blocking oxidation on aliphatic rings.[15] The improved metabolic stability often translates directly to better pharmacokinetic profiles, such as increased oral bioavailability and reduced clearance.[9][11]
Synthetic Strategies and Key Building Blocks
The utility of fluorinated cyclopentanes is underpinned by the development of robust and scalable synthetic routes. Modern methods allow for the precise introduction of one or more fluorine atoms with excellent functional group tolerance and, increasingly, stereocontrol.
Access to Monofluorinated Cyclopentanes
A primary route to monofluorinated cyclopentanes is the deoxofluorination of the corresponding cyclopentanol precursors. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation. The stereochemical outcome can be influenced by neighboring group participation, which can be exploited to achieve specific diastereomers.[16]
Representative Protocol: Deoxyfluorination of a Cyclopentanol with DAST
-
Setup: To a solution of the cyclopentanol starting material (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a fluoropolymer flask under a nitrogen atmosphere, cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution over 15 minutes. Caution: DAST is toxic and moisture-sensitive.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired monofluorinated cyclopentane.[16]
Access to Gem-Difluorinated Cyclopentanes
The gem-difluoromethylene group is a valuable bioisostere for a carbonyl or a gem-dimethyl group. The most direct method for its synthesis is the deoxofluorination of a cyclopentanone. While sulfur tetrafluoride (SF₄) can be used, milder and more user-friendly reagents like DAST and its derivatives (e.g., MorphDAST) are often preferred for their operational simplicity and scalability.[5][17]
Stereoselective Synthesis
Controlling the stereochemistry of the fluorine and other substituents on the cyclopentane ring is critical for medicinal chemistry. Chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions are employed to produce enantiomerically pure building blocks. For instance, asymmetric hydroboration of a bicyclic precursor can set the stereochemistry of a hydroxyl group, which is then converted to a fluorine atom with retention of configuration via a transient aziridinium intermediate.[16]
Diversification of Core Scaffolds
The true power of these building blocks lies in their versatility. A common strategy is to synthesize a core fluorinated cyclopentane ester or alcohol, which can then be converted into a wide array of other functional groups relevant to drug discovery, such as carboxylic acids, primary amines, azides, and sulfonyl chlorides.[9][18][19] This modular approach allows for rapid exploration of the structure-activity relationship (SAR) around the fluorinated core.
Caption: General synthetic workflow for diversifying fluorinated cyclopentane cores.
Case Studies in Drug Discovery
The practical application of fluorinated cyclopentane building blocks is evident in several drug development programs. For instance, in the development of GlyT-1 inhibitors for schizophrenia, an octahydrocyclopenta[c]pyrrole scaffold, which contains a cyclopentane ring, was a key structural feature in clinical candidates like SSR-504734a.[20] While this specific example may not be fluorinated, it highlights the use of the cyclopentane core in CNS drug design. The strategic fluorination of such scaffolds is a logical next step to enhance properties like metabolic stability and brain penetration.[11]
In oncology, kinase inhibitors frequently incorporate fluorinated motifs to improve pharmacokinetics and target residence time.[11] The replacement of a metabolically labile cyclohexyl group with a fluorinated cyclopentyl or cyclobutyl ring is a documented strategy to block P450 oxidation and improve drug exposure.[15]
Conclusion and Future Outlook
Fluorinated cyclopentane building blocks offer a powerful and versatile platform for addressing key challenges in medicinal chemistry. The strategic combination of conformational rigidity and fluorine's unique electronic properties enables the precise tuning of a drug candidate's physicochemical and pharmacokinetic profiles. By providing control over pKa, lipophilicity, metabolic stability, and binding conformation, these scaffolds help accelerate the journey from initial hit to optimized clinical candidate.
The continued development of novel, scalable, and stereoselective synthetic methods will further expand the accessibility and diversity of these valuable intermediates.[9][17] As our understanding of fluorine's role in drug-protein interactions deepens, the rational design and application of fluorinated cyclopentane building blocks will remain an indispensable strategy in the pursuit of safer and more effective medicines.
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Conformational Analysis of Methyl 3-fluorocyclopentane-1-carboxylate: A Guide to Stereochemical Control in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conformational landscape of small molecule therapeutics is a critical determinant of their biological activity, metabolic stability, and overall efficacy. Cyclopentane rings, prevalent scaffolds in medicinal chemistry, present a unique challenge due to their high flexibility and the subtle energy differences between their various puckered conformations.[1][2] This guide provides a comprehensive technical overview of the conformational analysis of methyl 3-fluorocyclopentane-1-carboxylate, a representative substituted cyclopentane. We will explore the fundamental principles of cyclopentane pseudorotation, the profound influence of fluorine and ester substituents on conformational preference, and the integrated experimental and computational workflows required for a thorough analysis. This document is intended to serve as a practical resource for researchers aiming to harness the complexities of five-membered ring conformations for rational drug design.
Introduction: The Challenge of the Flexible Five-Membered Ring
In the realm of drug development, the three-dimensional structure of a molecule is paramount. While the conformational analysis of rigid six-membered rings like cyclohexane is well-established, five-membered rings such as cyclopentane exist in a dynamic equilibrium of non-planar conformations.[3][4] This phenomenon, known as pseudorotation, involves the continuous interconversion of low-energy envelope and twist forms, often with very low energy barriers.[5][6][7] The introduction of substituents, particularly stereoelectronically demanding ones like fluorine, can significantly bias this equilibrium, locking the ring into a preferred conformation that dictates its interaction with biological targets.[8][9] Understanding and predicting these preferences for molecules like this compound is therefore not merely an academic exercise but a crucial step in designing molecules with optimized pharmacological profiles.
Fundamentals of Cyclopentane Conformation
To minimize torsional strain that would be present in a planar structure, cyclopentane adopts puckered conformations.[10][11] The two most significant canonical forms are the Envelope and the Twist (or Half-Chair) conformations.
-
Envelope Conformation (C_s symmetry): Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling an open envelope.[2][3][12]
-
Twist Conformation (C_2 symmetry): Three adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.[4]
These forms are not static but are points on a continuous, low-energy pathway of interconversion called the pseudorotation circuit .[5][13][14] A full circuit passes through 10 envelope and 10 twist conformations. The specific location of the pucker is defined by a phase angle (φ), while the degree of puckering is defined by an amplitude (q).[13][15] For unsubstituted cyclopentane, the energy barrier to pseudorotation is extremely low, making it highly fluxional at room temperature.[16][17]
Caption: Interconversion between Envelope and Twist conformations.
The Directing Power of Substituents
The introduction of substituents breaks the symmetry of the cyclopentane ring and creates distinct energy minima along the pseudorotation pathway. The preferred conformation will seek to minimize unfavorable steric and electronic interactions.
Fluorine's high electronegativity and small size introduce powerful stereoelectronic effects.[9]
-
Dipole Minimization: The molecule will tend to adopt a conformation that minimizes the overall molecular dipole moment.
-
Hyperconjugation and Pseudo-Anomeric Effects: A key interaction is the potential for hyperconjugation between the lone pairs of the fluorine atom and the antibonding orbitals (σ) of adjacent C-C or C-H bonds. When a fluorine is positioned pseudo-axially, it can engage in stabilizing interactions analogous to the anomeric effect in carbohydrates, even in a carbocyclic system.[18][19][20] This n_F → σ_C-C interaction can significantly favor specific puckered conformations.
The -COOCH₃ group primarily exerts its influence through steric bulk.
-
Steric Hindrance: This bulky group will strongly prefer a pseudo-equatorial position to avoid unfavorable 1,3-diaxial-like interactions with other ring substituents or hydrogens.
-
Electronic Withdrawal: As an electron-withdrawing group, it can influence the polarity of adjacent C-H bonds, potentially modulating other electronic interactions within the ring.
For this compound, the final conformational equilibrium will be a delicate balance between the steric demands of the ester and the powerful stereoelectronic preferences of the fluorine atom.
Methodologies for Conformational Elucidation
A robust conformational analysis relies on the synergy between experimental spectroscopy and theoretical calculations.
NMR is the most powerful experimental technique for studying solution-state conformations.[21] The time-averaged nature of NMR signals for a fluxional molecule provides crucial data on the relative populations of its conformers.
Step-by-Step NMR Analysis Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical, as polarity can influence conformational equilibria.[22]
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to observe chemical shifts and coupling constants.
-
Acquire a ¹⁹F NMR spectrum to observe the fluorine environment.
-
Acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. This is crucial for determining through-space proximity of atoms, which is highly dependent on conformation. Cross-peaks between protons in a 1,3-diaxial-like relationship are strong indicators of a specific pucker.
-
-
Data Analysis:
-
Chemical Shifts (δ): The chemical shifts of ring protons are sensitive to the anisotropy of the substituents and their pseudo-axial or pseudo-equatorial orientation.[1]
-
Vicinal Coupling Constants (³J_HH): The magnitude of the three-bond coupling constant between adjacent protons is described by the Karplus equation, which relates ³J_HH to the dihedral angle between the protons. By measuring these couplings, one can deduce the average dihedral angles and thus the preferred ring pucker.[23]
-
Fluorine Couplings (J_HF): Both geminal (²J_HF) and vicinal (³J_HF) couplings provide rich information about the C-C-C-F dihedral angles.
-
NOE Intensities: The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons. This allows for precise mapping of spatial relationships.
-
Theoretical calculations provide the geometries and relative energies of all possible conformers, offering a framework to interpret the experimental data.
Step-by-Step Computational Workflow:
-
Conformational Search:
-
Use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space for both cis and trans isomers. This will identify a set of low-energy candidate structures.
-
-
Geometry Optimization and Energy Calculation:
-
Take the low-energy conformers from the initial search and perform full geometry optimization and frequency calculations using a higher level of theory. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a Pople-style basis set (e.g., 6-311+G(d,p)) is a common and reliable choice.[9][22] The M06-2X functional is often preferred for systems where non-covalent interactions are important.[19]
-
The relative energies (including zero-point vibrational energy and thermal corrections to Gibbs free energy) of the optimized structures will predict the most stable conformers and their Boltzmann populations at a given temperature.
-
-
Validation against Experimental Data:
-
From the optimized geometries, predict NMR parameters (chemical shifts and coupling constants) using methods like the GIAO (Gauge-Including Atomic Orbital) method for shifts and specialized algorithms for couplings.
-
Compare the calculated parameters for each conformer with the experimental data. A strong match validates the computational model.
-
-
Probing Electronic Effects (Optional):
-
Perform Natural Bond Orbital (NBO) analysis on the most stable conformers. This method quantifies hyperconjugative interactions, providing direct evidence for stereoelectronic effects like the pseudo-anomeric effect by calculating the stabilization energy (E(2)) of donor-acceptor interactions (e.g., n_F → σ*_C-C).[18]
-
Integrated Workflow and Data Presentation
The most powerful approach combines both methodologies. Computational results can predict which conformers are likely to be present, guiding the interpretation of complex NMR spectra. Conversely, experimental NMR data provides the ultimate validation for the theoretical model.
Caption: A synergistic workflow for conformational analysis.
| Conformer ID | Ring Pucker | F Position | -COOCH₃ Position | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) |
| cis-1 | Envelope (C1-endo) | Axial-like | Equatorial-like | 0.00 | 75% |
| cis-2 | Twist (C2,C3-twist) | Equatorial-like | Equatorial-like | 0.65 | 24% |
| cis-3 | Envelope (C3-endo) | Equatorial-like | Axial-like | 2.50 | <1% |
Note: Data are hypothetical for illustrative purposes. Actual values must be determined through rigorous computation as described in the protocol.
This table demonstrates how computational results can be summarized to clearly present the predicted conformational landscape. The dominant conformer is predicted to be cis-1 , where the bulky ester group occupies a pseudo-equatorial position and the fluorine atom is in a pseudo-axial position, potentially stabilized by hyperconjugation.
Conclusion
The conformational analysis of flexible molecules like this compound is a complex but essential task in modern drug discovery. A purely steric-based prediction is often insufficient, especially in the presence of highly electronegative atoms like fluorine, which introduce potent stereoelectronic effects. By employing an integrated strategy that leverages the strengths of both high-resolution NMR spectroscopy and accurate quantum chemical calculations, researchers can develop a detailed, validated model of the conformational preferences of these important scaffolds. This understanding enables the rational design of conformationally-biased ligands, leading to improved potency, selectivity, and pharmacokinetic properties.
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Methodological & Application
Application Notes and Protocols: Ester Hydrolysis of Methyl 3-Fluorocyclopentane-1-carboxylate
Introduction: The Significance of 3-Fluorocyclopentane-1-carboxylic Acid in Medicinal Chemistry
Fluorinated organic molecules are of paramount importance in the fields of drug discovery and materials science. The strategic incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 3-Fluorocyclopentane-1-carboxylic acid and its derivatives are valuable building blocks in the synthesis of novel therapeutic agents.[2][3][4] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, while the fluorinated cyclopentane scaffold imparts unique conformational constraints and electronic properties.
This document provides a comprehensive guide to the hydrolysis of methyl 3-fluorocyclopentane-1-carboxylate to yield the corresponding carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and offer insights into reaction monitoring, workup, and purification.
Mechanistic Considerations: Acid-Catalyzed vs. Base-Catalyzed Hydrolysis
The hydrolysis of an ester can be achieved under either acidic or basic conditions.[5][6] The choice between these two pathways often depends on the overall stability of the starting material and the desired reaction kinetics.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is an equilibrium process, often requiring a large excess of water to drive the reaction to completion.[7][8][9][10] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[8][11][12][13]
Base-Catalyzed Hydrolysis (Saponification):
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process and is often preferred for preparative scale synthesis.[5][7][9] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[14][15] Subsequent elimination of the methoxide leaving group yields the carboxylic acid, which is then deprotonated by the basic reaction conditions to form the carboxylate salt.[15] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[15][16]
For the hydrolysis of this compound, a base-catalyzed approach is generally recommended due to its irreversibility and typically cleaner reaction profile.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details a general procedure for the saponification of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| This compound | C7H11FO2 | 146.16 | >95% | Commercially Available |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | >97% pellets | Standard Supplier |
| Methanol (MeOH) | CH3OH | 32.04 | ACS Grade | Standard Supplier |
| Deionized Water | H2O | 18.02 | --- | --- |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous solution | Standard Supplier |
| Diethyl Ether (Et2O) | (C2H5)2O | 74.12 | ACS Grade | Standard Supplier |
| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | --- | Standard Supplier |
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19]
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care in a well-ventilated area or fume hood.[17][20]
-
Hydrochloric acid is corrosive and can cause respiratory irritation. Handle with care in a well-ventilated area or fume hood.[17]
-
Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 4:1 v/v ratio).
-
Addition of Base: To the stirring solution, add sodium hydroxide pellets (1.5 - 2.0 eq). The dissolution of NaOH is exothermic, so the addition should be done portion-wise to control the temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[21] The reaction is typically complete within 2-4 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 2 M hydrochloric acid with stirring until the pH of the solution is approximately 1-2. This will protonate the sodium carboxylate to form the desired carboxylic acid.[22] The product may precipitate out of solution at this stage.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).[23]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-fluorocyclopentane-1-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[23]
Workflow Diagram:
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of sodium hydroxide. The presence of water is crucial for the hydrolysis, so ensure an adequate amount is present in the solvent mixture.
-
Low Yield: Low yields can result from incomplete extraction. Ensure thorough extraction with an appropriate solvent. Emulsion formation during extraction can be broken by the addition of brine.
-
Product Purification: If the crude product is an oil, purification by column chromatography using a silica gel stationary phase and a mixture of ethyl acetate and hexanes as the eluent is recommended. If the product is a solid, recrystallization from a suitable solvent system can be employed.
Conclusion
The base-catalyzed hydrolysis of this compound is a robust and efficient method for the synthesis of 3-fluorocyclopentane-1-carboxylic acid. This protocol provides a reliable foundation for researchers in medicinal chemistry and drug development to access this important fluorinated building block. Careful attention to reaction conditions, monitoring, and purification will ensure a high yield of the desired product.
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Application Note: A Stereoselective Approach to the Synthesis of cis-Methyl 3-Fluorocyclopentane-1-carboxylate
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated cyclopentane scaffolds, in particular, are valuable building blocks in the design of novel therapeutics. This application note provides a detailed protocol for the stereoselective synthesis of cis-methyl 3-fluorocyclopentane-1-carboxylate, a key intermediate for drug discovery programs. The presented pathway emphasizes stereocontrol through an enzymatic desymmetrization of a prochiral diester, followed by a stereospecific fluorination reaction. This chemo-enzymatic approach offers a reliable and efficient route to the target molecule with high diastereomeric purity.
Synthetic Strategy and Rationale
The synthesis of the target cis-isomer requires careful control of the stereochemistry at the C1 and C3 positions of the cyclopentane ring. Our strategy is centered around two key transformations:
-
Enzymatic Desymmetrization: We begin with a symmetrical and prochiral starting material, dimethyl cyclopent-3-ene-1,1-dicarboxylate. A lipase-catalyzed enantioselective hydrolysis of one of the two ester groups breaks the molecular symmetry and establishes the initial chiral center.[3][4] This enzymatic step is crucial as it provides a high theoretical yield of the desired enantiomer, avoiding classical resolution of racemic mixtures.[4]
-
Stereocontrolled Functionalization and Fluorination: The resulting chiral mono-acid mono-ester is then subjected to a series of transformations to install the fluorine atom. A key step is the intramolecular iodolactonization, which proceeds via an anti-addition to the double bond. This sets the relative stereochemistry of the newly formed stereocenters. Subsequent reductive deiodination and stereoinvertive fluorination using a nucleophilic fluorinating agent ensures the desired cis relationship between the fluorine atom and the ester group.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for cis-methyl 3-fluorocyclopentane-1-carboxylate.
Experimental Protocols
Materials and General Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh). ¹H and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer.
Step 1: Enzymatic Hydrolysis of Dimethyl cyclopent-3-ene-1,1-dicarboxylate (1)
-
Rationale: This step utilizes a lipase for the enantioselective hydrolysis of the prochiral diester 1 to yield the chiral mono-acid mono-ester 2 . The use of an enzymatic method provides high enantioselectivity under mild reaction conditions.[5]
-
Protocol:
-
To a stirred suspension of dimethyl cyclopent-3-ene-1,1-dicarboxylate (1 ) (10.0 g, 54.3 mmol) in a phosphate buffer (0.1 M, pH 7.2, 200 mL), add Lipase AK "Amano" 20 (2.0 g).
-
Stir the mixture vigorously at 30 °C. Monitor the reaction progress by periodically titrating the reaction mixture with 0.1 M NaOH to maintain a pH of 7.2.
-
Once one equivalent of NaOH has been consumed (approximately 24-48 hours), cool the reaction to 0 °C and acidify to pH 2-3 with 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (S)-1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid (2 ) as a colorless oil. The product is typically used in the next step without further purification.
-
Step 2: Iodolactonization of (S)-1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid (2)
-
Rationale: This iodolactonization reaction proceeds through an anti-addition of iodine and the carboxylate to the double bond, forming a bicyclic iodolactone 3 . This reaction is highly diastereoselective and sets the relative stereochemistry of the substituents on the cyclopentane ring.
-
Protocol:
-
Dissolve the crude mono-acid 2 (from the previous step, approx. 54.3 mmol) in a mixture of acetonitrile (150 mL) and water (50 mL).
-
Add sodium bicarbonate (NaHCO₃) (13.7 g, 163 mmol) to the solution and stir until dissolved.
-
In a separate flask, dissolve potassium iodide (KI) (45.1 g, 272 mmol) and iodine (I₂) (27.6 g, 109 mmol) in water (100 mL).
-
Add the iodine solution dropwise to the solution of the carboxylate at room temperature over 1 hour.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the iodolactone 3 .
-
Step 3: Reductive Deiodination of Iodolactone (3)
-
Rationale: The iodine atom is removed using a radical-mediated reduction with tributyltin hydride (Bu₃SnH). This step yields the hydroxy lactone 4 , preserving the stereochemistry established in the previous step.
-
Protocol:
-
Dissolve the iodolactone 3 (10.0 g, 33.8 mmol) in dry toluene (150 mL) under an argon atmosphere.
-
Add tributyltin hydride (Bu₃SnH) (11.8 g, 40.5 mmol) to the solution.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.55 g, 3.38 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the hydroxy lactone 4 .
-
Step 4: Mesylation and Methanolysis to form Methyl 2-hydroxy-4-mesyloxycyclopentane-1-carboxylate (5)
-
Rationale: The hydroxyl group in the lactone is first activated as a mesylate. Subsequent acid-catalyzed ring-opening of the lactone with methanol yields the corresponding methyl ester and reveals a hydroxyl group at a different position, setting up the molecule for the fluorination step.
-
Protocol:
-
Dissolve the hydroxy lactone 4 (5.0 g, 29.4 mmol) in dry dichloromethane (100 mL) under an argon atmosphere and cool to 0 °C.
-
Add triethylamine (Et₃N) (6.1 mL, 44.1 mmol) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (2.7 mL, 35.3 mmol).
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude mesylated lactone.
-
Dissolve the crude mesylate in methanol (100 mL) and add a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Neutralize the reaction with solid NaHCO₃, filter, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the mesylate intermediate 5 .
-
Step 5: Nucleophilic Fluorination to yield cis-Methyl 3-fluorocyclopentane-1-carboxylate (6)
-
Rationale: The final step involves an Sₙ2 displacement of the mesylate group with a fluoride ion. This reaction proceeds with inversion of configuration, leading to the desired cis stereochemistry between the fluorine and the ester group. Tetrabutylammonium fluoride (TBAF) is used as a convenient source of nucleophilic fluoride.
-
Protocol:
-
Dissolve the mesylate 5 (4.0 g, 14.9 mmol) in dry tetrahydrofuran (THF) (75 mL) under an argon atmosphere.
-
Add a 1.0 M solution of TBAF in THF (22.4 mL, 22.4 mmol).
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the final product, cis-methyl 3-fluorocyclopentane-1-carboxylate (6 ).
-
Summary of Results
| Step | Reaction | Key Reagents | Expected Yield (%) | Stereochemical Outcome |
| 1 | Enzymatic Hydrolysis | Lipase AK | >90% | Enantioselective desymmetrization |
| 2 | Iodolactonization | I₂, KI, NaHCO₃ | 70-80% | Diastereoselective lactone formation |
| 3 | Reductive Deiodination | Bu₃SnH, AIBN | 85-95% | Retention of stereochemistry |
| 4 | Mesylation & Ring Opening | MsCl, H⁺/MeOH | 75-85% (over two steps) | Activation and ester formation |
| 5 | Nucleophilic Fluorination | TBAF | 60-70% | Sₙ2 inversion to yield cis product |
Conclusion
This application note details a robust and stereoselective synthesis of cis-methyl 3-fluorocyclopentane-1-carboxylate. The chemo-enzymatic strategy provides excellent control over the stereochemistry of the final product, making it a valuable method for researchers in medicinal chemistry and drug development. The protocols provided are scalable and utilize readily available reagents and techniques.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Kiss, L., et al. (2016). Chemoselective, Substrate-directed Fluorination of Functionalized Cyclopentane β-Amino Acids. Chemistry – An Asian Journal, 11(23), 3376-3381. [Link]
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Fülöp, F., et al. (1987). Application of Microorganisms and Enzymes to the Synthesis of Chiral Cyclopentane and Bicyclo [3.3.0] octane Derivatives. Semantic Scholar. [Link]
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Ma, J. & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
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Pozo, M., Gotor, V., & Brieva, R. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
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Kolodiazhna, O. O., et al. (2022). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkat USA. [Link]
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Demchuk, O. P., et al. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. [Link]
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Tressler, C. M., & Zondlo, N. J. (2011). Stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes. The Journal of Organic Chemistry, 76(12), 5137-5142. [Link]
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Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. [Link]
-
Gouverneur, V., & Seppelt, K. (2015). Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Market. World Scientific. [Link]
-
Long, M., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8091-8106. [Link]
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Application Notes and Protocols for the Synthesis of 3-Fluorocyclopentylamines via Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-fluorocyclopentylamine derivatives from 3-fluorocyclopentane-1-carboxylic acid precursors using the Curtius rearrangement. The introduction of a fluorine atom onto a cyclopentyl scaffold can significantly enhance the pharmacological properties of drug candidates, making these building blocks highly valuable in medicinal chemistry. This document outlines the mechanistic basis of the Curtius rearrangement, discusses the strategic importance of fluorination in drug design, and provides step-by-step experimental procedures for the synthesis and derivatization of these key intermediates.
Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds
The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[3][4][5] Alicyclic amines, particularly those based on cyclopentane, are prevalent motifs in pharmaceuticals due to their conformational flexibility and ability to present substituents in well-defined three-dimensional space.
The combination of these two features in 3-fluorocyclopentylamines creates a class of building blocks with significant potential for lead optimization. The fluorine atom at the 3-position can induce favorable conformational biases, block sites of metabolism, and modulate the basicity of the amino group, thereby impacting oral bioavailability and target engagement.[6] The Curtius rearrangement offers a reliable and stereospecific method for converting carboxylic acids into the corresponding primary amines, making it an ideal transformation for accessing these valuable fluorinated scaffolds.[7][8]
The Curtius Rearrangement: A Mechanistic Overview
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas.[8][9] This reaction is a powerful tool for accessing primary amines and their derivatives from carboxylic acids.[7]
The currently accepted mechanism for the thermal Curtius rearrangement is a concerted process where the migration of the R-group from the carbonyl carbon to the adjacent nitrogen occurs simultaneously with the expulsion of dinitrogen.[8] This concerted pathway is crucial as it proceeds with complete retention of the migrating group's stereochemistry.[7] An older, two-step mechanism involving a discrete acyl nitrene intermediate is now considered less likely for the thermal reaction due to the absence of characteristic nitrene side products.[8]
The resulting isocyanate is a highly reactive electrophile that is typically not isolated but trapped in situ with a suitable nucleophile.[3][7] Trapping with water leads to an unstable carbamic acid that decarboxylates to yield the primary amine.[9] Alcohols and amines react with the isocyanate to form stable carbamates and ureas, respectively, which are common protected forms of amines or can be bioactive moieties in their own right.[7]
Figure 1: General workflow of the Curtius rearrangement.
Synthetic Strategy for 3-Fluorocyclopentylamines
A robust synthetic route to both cis- and trans-3-fluorocyclopentylamines can be envisioned starting from a common precursor, 3-oxocyclopentane-1-carboxylic acid. While direct literature for this specific cyclopentane derivative is scarce, a closely analogous synthesis of 3-fluorocyclobutylamines provides a reliable template for this transformation. This multi-step sequence involves the initial formation of a tertiary alcohol, followed by deoxyfluorination, and finally, the Curtius rearrangement.
Figure 2: Proposed synthetic workflow for cis/trans-3-fluorocyclopentylamines.
Experimental Protocols
Safety Precautions:
-
Acyl azides and diphenylphosphoryl azide (DPPA) are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.[5]
-
Avoid heating acyl azides directly; the one-pot procedure using DPPA is recommended as it avoids the isolation of the acyl azide intermediate.[10]
-
All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: One-Pot Curtius Rearrangement of 3-Fluorocyclopentane-1-carboxylic Acid to its Boc-Protected Amine Derivative
This protocol details a one-pot procedure for the conversion of a carboxylic acid to a Boc-protected amine, which is a stable and versatile intermediate for further synthetic manipulations.
Materials:
-
cis- or trans-3-Fluorocyclopentane-1-carboxylic acid (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
tert-Butanol (t-BuOH) (as solvent and nucleophile)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard organic solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the 3-fluorocyclopentane-1-carboxylic acid derivative (1.0 eq).
-
Addition of Reagents: Add anhydrous toluene (approx. 0.1 M concentration of the acid) followed by tert-butanol (3-5 eq). Add triethylamine (1.2 eq) to the stirred mixture.
-
Formation of Acyl Azide: Carefully add diphenylphosphoryl azide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Curtius Rearrangement and Trapping: Heat the reaction mixture to 80-90 °C. Stir vigorously at this temperature for 2-6 hours. The reaction progress can be monitored by the evolution of nitrogen gas (use a bubbler) and by thin-layer chromatography (TLC) for the disappearance of the starting carboxylic acid.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure Boc-protected 3-fluorocyclopentylamine.
Protocol 2: Deprotection to Yield 3-Fluorocyclopentylamine Hydrochloride
This protocol describes the removal of the Boc protecting group to afford the final amine as a hydrochloride salt, which is typically a stable, crystalline solid.
Materials:
-
Boc-protected 3-fluorocyclopentylamine (from Protocol 1)
-
4 M HCl in 1,4-dioxane (or other suitable acidic conditions, e.g., trifluoroacetic acid in dichloromethane)
-
Diethyl ether
-
Methanol
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amine in a minimal amount of methanol or dichloromethane in a round-bottom flask.
-
Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 1-4 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed. The product hydrochloride salt may precipitate from the solution.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If a precipitate has formed, it can be collected by filtration. The crude salt can be triturated with diethyl ether to remove non-polar impurities and to induce crystallization.
-
Purification: The resulting solid can be recrystallized if necessary to obtain the pure 3-fluorocyclopentylamine hydrochloride.
Data Presentation and Expected Outcomes
The introduction of a fluorine atom is expected to have a measurable impact on the physicochemical properties of the resulting amine. Based on analogous 3-fluorocyclobutylamine systems, the following trends can be anticipated.
| Compound | Stereochemistry | Expected pKa | Expected logD (pH 7.4) |
| Cyclopentylamine | - | ~10.7 | ~0.5 |
| 3-Fluorocyclopentylamine | cis | ~9.8 - 10.0 | ~0.7 - 0.9 |
| 3-Fluorocyclopentylamine | trans | ~9.8 - 10.0 | ~1.0 - 1.2 |
Table 1: Predicted Physicochemical Properties of 3-Fluorocyclopentylamine Derivatives.
Causality Behind Expected Outcomes:
-
pKa: The strong electron-withdrawing effect of the fluorine atom is expected to decrease the basicity of the amine (lower the pKa) by approximately 0.7-0.9 units compared to the non-fluorinated analogue. This effect is primarily inductive and is anticipated to be similar for both cis and trans isomers.
-
logD: Fluorine substitution generally increases lipophilicity. The trans isomer is expected to be more lipophilic than the cis isomer due to a potentially more extended conformation and different hydration properties.
Conclusion
The Curtius rearrangement is a highly effective and stereospecific method for the synthesis of 3-fluorocyclopentylamines from their corresponding carboxylic acids. The protocols provided herein, based on well-established procedures for similar substrates, offer a reliable pathway to these valuable fluorinated building blocks. The strategic incorporation of fluorine into the cyclopentyl scaffold can significantly modulate key drug-like properties, providing medicinal chemists with powerful tools for lead optimization and the development of novel therapeutics.
References
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
- Brandenburg, J., & Lebel, H. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Chemistry–A European Journal, 22(35), 12296-12323.
-
Curtius rearrangement. (2023, November 29). In Wikipedia. [Link]
-
Curtius Rearrangement. (n.d.). Chemistry Steps. [Link]
-
Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2020). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release amination – electrophilic α‐C−H‐fluorination. ResearchGate. [Link]
- Jackson, I. M., & Ley, S. V. (2020). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology, 72(5), 623-639.
- Kondratov, I. S., Zhurakovskyi, O. A., Tarasenko, K. V., Mykhailiuk, P. K., & Haufe, G. (2018). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2018(44), 6133-6140.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Pickel, T. C., Pashikanti, G., Voll, R. J., Yu, W., Zhang, Z., Nye, J. A., Bacsa, J., Olson, J. J., Liebeskind, L. S., & Goodman, M. M. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.
- Shirole, A. C., & Kulkarni, V. M. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100949.
- Thompson, A. L., & Fleet, G. W. J. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Organic & Biomolecular Chemistry, 12(45), 9034-9056.
- Tummatorn, J., & Dudley, G. B. (2015). Diphenylphosphoryl Azide (DPPA)
-
Unknown. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac. [Link]
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001-2011). Chemical reviews, 114(4), 2432–2506.
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- 2. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications | Scilit [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans Methyl 3-Fluorocyclopentane-1-carboxylate Isomers
Welcome to the technical support center for advanced chromatographic separations. This guide is designed for researchers, chemists, and drug development professionals who are tackling the specific challenge of separating the cis and trans diastereomers of methyl 3-fluorocyclopentane-1-carboxylate. The structural similarity of these isomers necessitates a nuanced approach to method development. This document provides in-depth, field-proven insights and troubleshooting workflows to achieve baseline resolution and analytical confidence.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the separation of these diastereomers and answers common questions that arise during initial experimental design.
Q1: Why is the separation of cis and trans this compound considered a significant analytical challenge?
A1: The primary difficulty lies in the subtle differences in their physicochemical properties. As diastereomers, the cis and trans isomers possess the same molecular weight and chemical formula. Their separation relies on exploiting minor variations in their three-dimensional structure, which in turn affect properties like polarity, boiling point, and shape.[1][2]
-
Cis Isomer: The fluorine atom and the methyl carboxylate group are on the same side of the cyclopentane ring. This arrangement can lead to a stronger overall molecular dipole moment compared to the trans isomer.
-
Trans Isomer: The functional groups are on opposite sides of the ring, which may result in a more linear shape and partial cancellation of bond dipoles, leading to lower overall polarity.
These subtle differences require high-resolution chromatographic techniques and carefully optimized conditions to resolve.
Q2: What are the primary chromatographic techniques recommended for this separation?
A2: Three principal techniques are recommended, each with distinct advantages:
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust method, particularly with specialized stationary phases.[3][4]
-
Gas Chromatography (GC): An excellent choice for its high efficiency and resolving power, provided the analytes are sufficiently volatile and thermally stable.[5][6]
-
Supercritical Fluid Chromatography (SFC): A modern technique that combines the benefits of both HPLC and GC, offering fast, efficient, and "green" separations.[7][8][9]
Q3: How do I select the most appropriate starting technique for my needs?
A3: The choice depends on available instrumentation, sample properties, and the ultimate goal (analytical quantification vs. preparative isolation). The table below provides a comparative overview to guide your decision.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a supercritical fluid mobile phase (typically CO₂) and a solid stationary phase.[7] |
| Best For | Non-volatile or thermally sensitive compounds; preparative scale separations. | Volatile and thermally stable compounds; high-resolution analytical work. | Chiral and achiral separations; fast method development; environmentally friendly.[8][9] |
| Key Advantage | Wide variety of stationary and mobile phases allows for extensive method development.[3] | Unmatched peak efficiency and resolution for suitable analytes.[10] | High speed, low viscosity mobile phase, and reduced organic solvent consumption.[9] |
| Potential Issue | Higher solvent consumption; potential for broader peaks compared to GC. | Analytes must be thermally stable; potential for sample degradation at high temperatures. | Requires specialized high-pressure instrumentation.[7] |
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step starting protocols for each technique, followed by common troubleshooting scenarios in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Guide
HPLC is often the first choice due to its versatility. The key to separating these isomers is selecting a stationary phase that can interact differently with their distinct shapes and dipole moments.
Core Concept: Leveraging Fluorinated Stationary Phases
Standard C18 columns separate primarily based on hydrophobicity and may not provide sufficient selectivity for these isomers.[2] Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, are highly recommended. These phases offer multiple retention mechanisms including hydrophobic, dipole-dipole, and π-π interactions, which are ideal for resolving halogenated compounds and positional isomers.[3][4][11]
HPLC Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting HPLC separation of isomers.
Detailed HPLC Protocol (Starting Point)
-
Column: Pentafluorophenyl (PFP) Column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient:
-
Start at 30% B
-
Linear ramp to 70% B over 15 minutes
-
Hold at 70% B for 2 minutes
-
Return to 30% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
HPLC FAQs & Troubleshooting
-
Q: I'm using a PFP column but still see co-elution. What's the next step?
-
A: First, try switching the organic modifier from acetonitrile to methanol (or vice versa). These solvents have different strengths and can alter selectivity. Next, make your gradient shallower (e.g., ramp from 30% to 70% B over 25-30 minutes) to give the isomers more time to resolve.
-
-
Q: My peaks are tailing. How can I improve the peak shape?
-
A: Peak tailing can be caused by secondary interactions with the stationary phase or issues with the sample solvent. Ensure your sample is fully dissolved in the mobile phase. If using a buffer, ensure its pH is appropriate and that it is fully soluble in the organic modifier concentration.
-
Gas Chromatography (GC) Guide
GC offers exceptional resolving power for volatile compounds. The separation of cis and trans isomers in GC is highly dependent on the polarity of the stationary phase and the temperature program. The cis isomer, being generally more polar, is expected to have a longer retention time on a polar stationary phase.
Detailed GC Protocol (Starting Point)
-
Column: A mid-to-high polarity column is recommended.
-
Primary: Stabilwax-DA or equivalent (Bis(cyanopropyl) siloxane phase).
-
Alternative: DB-225 or equivalent (50% Cyanopropylphenyl-methylpolysiloxane).
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 3 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injector: Split/Splitless, 220 °C, with a split ratio of 50:1.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Sample Preparation: Dilute the isomer mixture in a volatile solvent like Dichloromethane or Ethyl Acetate to ~1 mg/mL.
GC Method Development Workflow
Caption: A systematic workflow for developing a GC separation method.
GC FAQs & Troubleshooting
-
Q: My peaks are still not resolved even on a polar column. What should I do?
-
A: The temperature ramp rate is your most powerful tool here. Decrease the ramp rate to 1-2 °C/min. This increases the interaction time with the stationary phase and enhances resolution between closely eluting compounds.[12] You can also try lowering the initial oven temperature to improve separation of early-eluting peaks.
-
-
Q: I am concerned about thermal degradation of my compound. How can I check for this?
-
A: Perform an injector temperature study. Analyze the sample at progressively lower injector temperatures (e.g., 220 °C, 200 °C, 180 °C). If new peaks appear or the area of your target peaks decreases significantly at higher temperatures, degradation may be occurring.
-
Supercritical Fluid Chromatography (SFC) Guide
SFC is a powerful technique for isomer separations, providing the high efficiency of normal-phase chromatography with the speed and low viscosity of a gas.[7][9] It is particularly effective for diastereomers and chiral compounds.[8][13]
Detailed SFC Protocol (Starting Point)
-
Column: A polar stationary phase is typically used.
-
Examples: Diol, Cyano, or a chiral stationary phase (CSP) if enantiomeric separation is also required.
-
-
Mobile Phase: Supercritical CO₂ with a modifier.
-
Modifier: Methanol or Ethanol.
-
Gradient:
-
Start at 5% Methanol.
-
Linear ramp to 25% Methanol over 8 minutes.
-
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 120 bar.
-
Column Temperature: 40 °C.
-
Detection: UV or MS.
-
Sample Preparation: Dissolve the sample in an alcohol or a solvent miscible with the mobile phase.
Principle of SFC Separation Diagram
Caption: A simplified schematic of a Supercritical Fluid Chromatography system.
SFC FAQs & Troubleshooting
-
Q: How do I modulate retention and selectivity in SFC?
-
A: You have several parameters to adjust. Increasing the percentage of the modifier (co-solvent) will generally decrease retention times.[14] Changing the modifier type (e.g., Methanol to Ethanol or Isopropanol) can significantly alter selectivity. Additionally, adjusting the back pressure and temperature changes the density of the supercritical CO₂, which in turn affects its solvating power and can be used to fine-tune the separation.[14]
-
-
Q: Can I use SFC for preparative separation to isolate the pure isomers?
-
A: Absolutely. SFC is an excellent technique for preparative work because the CO₂ mobile phase evaporates upon depressurization, making sample recovery straightforward and significantly reducing solvent waste compared to preparative HPLC.
-
References
-
Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]
-
Núñez, O., et al. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at: [Link]
-
Jaber, A. M. Y. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Available at: [Link]
-
Agilent Technologies. (2001). SUPERCRITICAL FLUID CHROMATOGRAPHY. Available at: [Link]
-
Nurok, D., et al. (1968). Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol. J. Chem. Soc. B. Available at: [Link]
-
Sebitti, K., et al. (2021). Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. PubMed. Available at: [Link]
-
OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Available at: [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Available at: [Link]
-
Shimadzu. (n.d.). Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Available at: [Link]
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Conti, M. F., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. PMC. Available at: [Link]
-
Conti, M. F., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. Available at: [Link]
- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
-
Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Available at: [Link]
-
Liu, W., et al. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. PubMed. Available at: [Link]
-
Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-fluorocyclobutane-1-carboxylate. Available at: [Link]
-
Smith, A. B., et al. (2016). Rapid Assembly of Complex Cyclopentanes Employing Chiral, α,β-Unsaturated Acylammonium Intermediates. PMC. Available at: [Link]
-
Schurig, V. (2001). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Available at: [Link]
-
Semantic Scholar. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available at: [Link]
-
Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Available at: [Link]
-
ChemRxiv. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. Available at: [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. Available at: [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Available at: [Link]
-
Kolodiazhna, O. O., et al. (2022). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. ARKAT USA. Available at: [Link]
-
De La Rosa, M. A., & List, B. (2016). Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Available at: [Link]
-
EPA. (n.d.). Methyl 1-methyl-3-propylcyclopentane-1-carboxylate Properties. Available at: [Link]
-
ResearchGate. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Available at: [Link]
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Validation & Comparative
Boiling point comparison of fluorinated vs non-fluorinated cyclopentanes
Executive Summary: The Fluorine Paradox
In organic synthesis and solvent engineering, the fluorination of cyclopentane presents a counter-intuitive physical phenomenon known as the "Perfluoro Effect."
While standard chemical intuition suggests that increasing molecular weight raises boiling points (due to increased London dispersion forces), fluorinated cyclopentanes defy this linear trend.
-
Partial Fluorination (Polar Phase): Replacing some hydrogens with fluorine creates strong molecular dipoles, significantly raising the boiling point.
-
Perfluorination (Non-Polar Phase): Replacing all hydrogens with fluorine creates a non-polar, low-polarizability shell. Despite a molecular weight nearly 4x that of the parent alkane, the boiling point drops drastically, often falling below that of the non-fluorinated parent.
This guide provides the experimental data, theoretical framework, and measurement protocols necessary to utilize these solvents effectively.
Comparative Data Analysis
The following table aggregates experimental boiling point data, highlighting the non-linear relationship between fluorination degree and volatility.
Table 1: Boiling Point Trends of Cyclopentane Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Phase at RT | Dominant Intermolecular Force |
| Cyclopentane | 70.1 | 49.2 | Liquid | London Dispersion | |
| Fluorocyclopentane | 88.1 | ~75 * | Liquid | Dipole-Dipole + Dispersion | |
| 1,1,2,2,3,3,4-Heptafluorocyclopentane | 196.1 | 82.5 | Liquid | Strong Dipole-Dipole | |
| Octafluorocyclopentane (Perfluoro) | 250.0 | 22.5 | Volatile Liquid | Weak Dispersion (Perfluoro Effect) |
*Note: Fluorocyclopentane BP estimated from experimental data of 52°C at 300 mmHg. Standard atmospheric BP is significantly higher than the parent alkane.
Visualization of the Trend
The following diagram illustrates the "Peak and Drop" phenomenon driven by the competition between molecular weight and intermolecular polarity.
Figure 1: The "Peak and Drop" trajectory of boiling points in fluorinated cyclopentanes.
Mechanistic Insight: Why the Drop?
To select the right solvent for drug delivery or extraction, one must understand the forces at play.
The "Polar Peak" (Partial Fluorination)
When fluorine replaces hydrogen unsymmetrically (e.g., Heptafluorocyclopentane), the C-F bonds create massive permanent dipoles.
-
Mechanism: The high electronegativity of fluorine pulls electron density, creating
on the fluorine and on the carbon frame. These molecules align like magnets, requiring significant thermal energy (higher temperature) to break apart into the gas phase. -
Result: Boiling points soar (e.g., 82.5°C).
The "Perfluoro Drop" (Full Fluorination)
When the ring is fully saturated with fluorine (Octafluorocyclopentane), the dipoles cancel out geometrically.
-
Low Polarizability: Fluorine holds its electrons very tightly (high ionization energy). This makes the electron cloud "hard" and resistant to deformation.
-
Weak Dispersion: London dispersion forces depend on the ability of the electron cloud to fluctuate. Because the F-shell is so rigid, induced dipoles are incredibly weak.
-
Result: Despite weighing 250 g/mol , the molecules slide past each other with little friction, resulting in a boiling point of only 22.5°C—barely a liquid at room temperature.
Experimental Protocol: Precise BP Determination
Measuring the boiling point of Octafluorocyclopentane (BP 22.5°C) is technically challenging because it boils near standard ambient temperature. A standard open-air distillation will result in rapid sample loss and inaccurate temperature readings due to superheating or evaporation.
Method: Micro-Scale Ebulliometry with Active Cooling
Objective: Determine the equilibrium boiling point of highly volatile fluorocarbons.
Reagents & Equipment[1][2][3][4]
-
Sample: >5 mL Octafluorocyclopentane (or derivative).
-
Apparatus: 10 mL pear-shaped flask with a short-path distillation head.
-
Condenser: Double-jacketed coil condenser connected to a recirculating chiller set to 0°C .
-
Thermometry: Calibrated RTD (Pt100) sensor or mercury thermometer with 0.1°C gradations.
-
Atmosphere: Inert
line (dry) to prevent moisture condensation in the cold apparatus.
Step-by-Step Workflow
-
System Pre-Cooling:
-
Circulate 0°C coolant through the condenser 15 minutes prior to setup.
-
Why: The sample (BP 22.5°C) will evaporate immediately if the glassware is warm.
-
-
Sample Loading:
-
Cool the receiving flask in an ice bath.
-
Transfer the fluorinated solvent quickly via syringe.
-
Add a PTFE-coated magnetic stir bar (do not use boiling stones; they are less effective for low-viscosity fluorocarbons).
-
-
Equilibrium Heating:
-
Place the flask in a water bath controlled at 30°C (only ~7°C above expected BP).
-
Crucial: Do not use a heating mantle. The thermal inertia is too high for low-BP solvents.
-
-
Reflux & Measurement:
-
Adjust bath temp until a steady reflux ring is visible just above the thermometer bulb.
-
Allow the system to equilibrate for 5 minutes. The temperature reading should stabilize.
-
Record: Temperature (
) and Barometric Pressure ( ).
-
-
Correction:
-
Correct the observed temperature to 1 atm (760 mmHg) using the Sidney-Young equation if
deviates significantly.
-
Experimental Setup Diagram
Figure 2: Schematic for handling solvents with boiling points near ambient temperature.
References
-
Burger, L. L., & Cady, G. H. (1951). Physical Properties of Perfluoropentanes and Perfluorocyclopentane. Journal of the American Chemical Society, 73(9), 4243–4246.
- Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity and Physical Properties). Journal of Fluorine Chemistry, 109(1), 3–11.
-
NIST Chemistry WebBook. (2024). Thermophysical Properties of Fluid Systems: Cyclopentane and Derivatives.
-
PubChem. (2024).[5][6] Compound Summary: 1,1,2,2,3,3,4-Heptafluorocyclopentane (CID 3853245).
-
Synquest Laboratories. (2024). Safety Data Sheet: Octafluorocyclopentane.
Sources
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. d-nb.info [d-nb.info]
- 5. 1,1-Difluorocyclobutane | C4H6F2 | CID 17910938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Difluorocyclopentane | C5H8F2 | CID 13758519 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
